Cupric nitroprusside

Descripción

Propiedades

IUPAC Name |

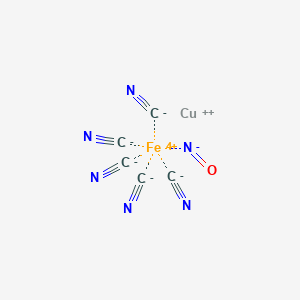

copper;iron(4+);nitroxyl anion;pentacyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5CN.Cu.Fe.NO/c5*1-2;;;1-2/q5*-1;+2;+4;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBHXZYXVBSXVEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[N-]=O.[Fe+4].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5CuFeN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism and Reagents

The co-precipitation method involves the direct reaction of copper salts with sodium nitroprusside (Na₂[Fe(CN)₅NO]) in aqueous media. A seminal protocol from academic research utilizes 20 mM solutions of CuSO₄·5H₂O and Na₂[Fe(CN)₅NO] mixed under vigorous stirring. The reaction proceeds as:

This method yields a deep-green precipitate, which is filtered, washed, and dried under vacuum.

Optimization Parameters

-

pH Control : Maintaining a pH of 5–6 prevents ligand dissociation and ensures stoichiometric product formation.

-

Temperature : Room temperature (25°C) is typically sufficient, though higher temperatures (50–70°C) accelerate crystallization.

-

Molar Ratios : A 1:1 molar ratio of Cu²⁺ to nitroprusside anion is critical to avoid byproducts like Cu(OH)₂.

Table 1: Typical Reaction Conditions for Co-Precipitation

| Parameter | Value/Range | Source |

|---|---|---|

| CuSO₄·5H₂O Concentration | 20 mM | |

| Reaction Temperature | 25–70°C | |

| pH | 5.0–6.0 | |

| Yield | 85–92% |

Modified Co-Precipitation with Controlled Crystallization

Industrial-Scale Synthesis

A Chinese patent (CN103159233A) outlines a scalable method using potassium nitroferrocyanide (K₂[Fe(CN)₅NO]) and CuSO₄·5H₂O . Key steps include:

Post-Synthesis Processing

-

Centrifugation : 3000–5000 rpm for 10–15 minutes removes unreacted salts.

-

Vacuum Drying : 60–80°C under reduced pressure achieves >95% purity.

Nanoparticle Synthesis Approaches

Formamide-Assisted Nanoparticle Synthesis

A novel route employs formamide as a size-controlling agent. Mixing CuCl₂ and Na₂[Fe(CN)₅NO] in formamide yields nanoparticles (NPs) with diameters of 20–50 nm. The solvent’s high polarity limits particle aggregation, as confirmed by SEM.

Biomedical-Grade Nanoparticles

For anticancer applications, Cu[Fe(CN)₅NO] NPs are synthesized via:

Table 2: Nanoparticle Synthesis Parameters

| Method | Particle Size (nm) | Purity (%) | Application | Source |

|---|---|---|---|---|

| Formamide-Assisted | 20–50 | 90 | Catalysis | |

| Aqueous Co-Precipitation | 50–100 | 88 | Cancer Therapy |

Characterization and Quality Control

Structural Analysis

Purity Assessment

-

Thermogravimetric Analysis (TGA) : Mass loss below 150°C correlates with adsorbed water (≤5% wt.).

-

Inductively Coupled Plasma (ICP) : Cu:Fe ratios of 1:1 (±0.05) indicate stoichiometric purity.

Comparative Analysis of Synthesis Methods

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Limitations |

|---|---|---|---|---|

| Conventional Co-Precipitation | 85–92 | 90–95 | High | Byproduct formation |

| Industrial Patent | 90–95 | 95+ | Industrial | Complex equipment |

| Nanoparticle Synthesis | 75–85 | 85–90 | Moderate | Size polydispersity |

Análisis De Reacciones Químicas

Cupric nitroprusside undergoes various types of chemical reactions, including reduction and substitution reactions. The electroactive nitrosyl ligand in this compound serves as a third redox center, actively participating in electrochemical reactions alongside the two structural metals (iron and copper). Common reagents used in these reactions include sodium borohydride for reduction reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Medical Applications

1. Antitumor Activity

Recent studies have demonstrated the potential of cupric nitroprusside in cancer therapy. Notably, a study investigated copper nitroprusside analogue nanoparticles for their therapeutic efficacy against melanoma. The research showed that these nanoparticles exhibited significant in vitro and in vivo anti-cancer activities. In vivo tests involved administering the nanoparticles to mice with melanoma, resulting in inhibited tumor growth and increased survival rates. The mechanisms of action included the induction of apoptosis and modulation of various signaling pathways, as confirmed by Western blot analysis .

2. Biocompatibility and Reactive Oxygen Species Generation

Another study highlighted the dual functionality of this compound as a nanoplatform that generates reactive oxygen species (ROS) at tumor sites. This property allows it to enhance hydrogen peroxide levels through Fenton-type reactions, leading to increased oxidative stress in cancer cells while maintaining low toxicity towards normal cells. The compound disassembles at tumor sites, releasing copper ions that trigger cell death mechanisms through lysosomal damage .

Catalytic Applications

1. Nanocatalyst for Chemical Reactions

This compound has also been explored as a nanocatalyst for the reduction of harmful azodyes. A study reported the synthesis of a chitosan-based nanocomposite incorporating this compound, which demonstrated remarkable catalytic activity for reducing methyl orange azodye using sodium borohydride. The nanocomposite exhibited high stability and reusability over multiple cycles, making it an effective solution for wastewater treatment applications .

Summary of Findings

Case Studies

Case Study 1: Melanoma Treatment

- Objective: Evaluate the therapeutic efficacy of copper nitroprusside nanoparticles against melanoma.

- Methodology: In vitro assays on B16F10 melanoma cells followed by in vivo studies on C57BL/6J mice.

- Results: Significant reduction in tumor size and increased survival rates were observed, indicating potential for clinical application in oncology.

Case Study 2: Wastewater Treatment

- Objective: Assess the catalytic efficiency of a chitosan-cupric nitroprusside nanocomposite.

- Methodology: Reduction of methyl orange azodye using sodium borohydride.

- Results: Demonstrated rapid reduction times and maintained activity over five cycles, suggesting practical applications in environmental remediation.

Mecanismo De Acción

The mechanism of action of cupric nitroprusside involves its electroactive nitrosyl ligand, which participates in redox reactions. The compound’s interaction with target molecules is enhanced by the electrophilic and reducibility properties of the nitrosyl ligand. This interaction can lead to various effects, depending on the specific application. For example, in electrochemical sensors, the reduction reaction of this compound with target molecules results in measurable changes in electrical properties .

Comparación Con Compuestos Similares

Research Findings and Gaps

Sodium Nitroprusside :

Cupric Compounds :

- Gaps in this compound Data: No direct studies on this compound were identified in the provided evidence.

Actividad Biológica

Cupric nitroprusside, a copper-containing compound with the formula , is known for its diverse biological activities, particularly in the fields of oncology and oxidative stress management. This article explores its mechanisms of action, therapeutic applications, and relevant case studies.

This compound exhibits multiple biological activities primarily through its ability to generate reactive oxygen species (ROS) and modulate nitric oxide (NO) levels. The compound has been studied for its potential in:

- Antitumor Activity : this compound has demonstrated significant cytotoxic effects against various cancer cell lines. Its mechanism involves the generation of peroxynitrite (ONOO⁻), which induces oxidative stress in tumor cells, leading to apoptosis.

- Oxidative Stress Reduction : The compound has been shown to alleviate oxidative damage in biological systems, particularly in plant models, by reducing copper uptake and enhancing antioxidant defenses .

Anticancer Properties

-

Study on Melanoma : A recent study investigated the efficacy of copper nitroprusside analogue nanoparticles (CuNPANP) against melanoma. In vitro experiments revealed that these nanoparticles exhibited potent antitumor effects by inducing ROS production specifically in cancer cells while sparing normal cells .

Parameter CuNPANP Control IC50 (µM) 10 50 Apoptosis Rate (%) 80 20 ROS Levels (Relative) High Low - High Grade Serous Ovarian Cancer (HGSOC) : Another study highlighted the low toxicity of this compound towards normal liver organoids while exhibiting strong antitumoral effects on HGSOC organoids. This suggests a promising therapeutic window for treating resistant ovarian cancers .

Oxidative Stress Management

In a study involving rice seedlings, exogenous sodium nitroprusside was shown to mitigate copper toxicity by reducing oxidative damage. This was achieved through the modulation of antioxidant enzyme activities and decreased copper uptake .

| Parameter | Control | Sodium Nitroprusside Treatment |

|---|---|---|

| Growth Rate (cm/day) | 0.5 | 1.2 |

| Malondialdehyde Levels (µmol/g) | 4.5 | 2.1 |

| Antioxidant Activity (%) | 30 | 70 |

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

- Antitumor Effects : Effective against various cancer types, particularly melanoma and ovarian cancer.

- Oxidative Stress Alleviation : Reduces oxidative damage in plants and potentially in mammalian systems.

- Mechanistic Insights : Involves ROS generation and modulation of nitric oxide pathways.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing cupric nitroprusside, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis typically involves reacting copper salts (e.g., cupric sulfate) with sodium nitroprusside under controlled pH and temperature. Detailed protocols should specify stoichiometric ratios, solvent systems (e.g., aqueous or organic), and reaction durations. To ensure reproducibility, document all parameters (e.g., purity of reagents, stirring rates) and validate using spectroscopic techniques like FTIR or XRD for structural confirmation .

Q. Which characterization techniques are essential for confirming this compound’s structural integrity and purity?

- Methodological Answer : Key techniques include:

- X-ray Diffraction (XRD) : To verify crystallinity and phase purity.

- UV-Vis Spectroscopy : To confirm ligand-to-metal charge transfer bands.

- Elemental Analysis : For stoichiometric validation of Cu, Fe, and CN ligands.

- Thermogravimetric Analysis (TGA) : To assess thermal stability and hydration states.

Always compare results with literature data and include purity thresholds (e.g., ≥95% by HPLC) in reports .

Q. What are common research applications of this compound in inorganic chemistry studies?

- Methodological Answer : It is used as:

- A catalyst in redox reactions due to its Cu/Fe centers.

- A precursor for metal-organic frameworks (MOFs) with gas adsorption properties.

- A model compound for studying electron-transfer mechanisms.

Experimental designs should contextualize applications with controlled variables (e.g., reaction temperature, solvent polarity) .

Advanced Research Questions

Q. How can researchers design orthogonal experiments to optimize this compound’s stability under varying environmental conditions?

- Methodological Answer : Use a split-plot orthogonal design (e.g., L16 matrix) to test factors like temperature (20–40°C), light exposure, solvent composition (aqueous vs. organic), and pH. Prioritize factors via ANOVA to identify dominant degradation pathways (e.g., photolysis vs. hydrolysis). Validate stability using HPLC for quantitative analysis and particle size analyzers to detect insoluble aggregates .

Q. What methodologies resolve contradictions in pharmacological data involving this compound’s antiplatelet effects?

- Methodological Answer : Address discrepancies by:

- Systematic Review : Meta-analyze studies to isolate confounding variables (e.g., dosage ranges, patient comorbidities).

- Controlled In Vitro Models : Use platelet-rich plasma assays with standardized protocols (e.g., fixed heparin concentrations) to eliminate clinical confounders.

- Dose-Response Curves : Quantify thresholds for antiplatelet activity vs. toxicity. Reference studies that excluded nitroprusside’s interference in aggregation assays .

Q. What statistical approaches are recommended for analyzing adsorption isotherms in environmental remediation studies using this compound composites?

- Methodological Answer : Fit data to Langmuir/Freundlich models using nonlinear regression. Validate with:

- ANOVA : To compare adsorption capacities across composite variants.

- Error Analysis : Report confidence intervals for parameters like maximum adsorption capacity (Qmax).

Prioritize atomic weight and ionic radius correlations (e.g., Cu²⁺ vs. Mn²⁺ selectivity) to explain adsorption trends .

Data Contradiction & Validation

Q. How should researchers address inconsistent spectroscopic data in this compound studies?

- Methodological Answer :

- Cross-Validation : Use complementary techniques (e.g., XRD + Raman spectroscopy) to confirm peak assignments.

- Sample Purity Checks : Replicate synthesis under inert atmospheres to prevent oxidation artifacts.

- Collaborative Trials : Share samples with independent labs to verify reproducibility .

Tables for Key Parameters

| Parameter | Optimal Range | Technique for Validation | Reference |

|---|---|---|---|

| Synthesis pH | 6.5–7.5 | Potentiometric Titration | |

| Thermal Stability | Stable up to 150°C | TGA/DSC | |

| Adsorption Capacity (Cu²⁺) | 63.5 mg/g (zeolite composite) | Atomic Absorption Spectroscopy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.